1-Bromo-3-chloro-5-ethyl-5-methylhydantoin

説明

BenchChem offers high-quality 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin including the price, delivery time, and more detailed information at info@benchchem.com.

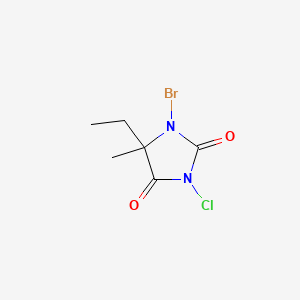

Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClN2O2/c1-3-6(2)4(11)9(8)5(12)10(6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCABRBCUQVNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1Br)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335887 | |

| Record name | 1-Bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89415-46-3, 91112-66-2 | |

| Record name | 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089415463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, bromochloro-5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3-CHLORO-5-ETHYL-5-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VZ70V491J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin

This guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin, a potent halogenated hydantoin derivative with significant applications as a disinfectant and biocide.[1][2] Drawing upon established principles of organic synthesis and analogous preparations of related compounds, this document offers detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the reaction parameters for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction and Strategic Approach

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is a heterocyclic compound belonging to the hydantoin family, characterized by the presence of both bromine and chlorine atoms attached to the nitrogen atoms of the hydantoin ring. This dual halogenation imparts a broad spectrum of antimicrobial activity, making it an effective agent for water treatment and disinfection.[3][4] The synthesis of this molecule is strategically approached in a two-stage process: first, the construction of the core hydantoin ring system, 5-ethyl-5-methylhydantoin, followed by a sequential halogenation to introduce the bromo and chloro substituents.

The rationale for a stepwise halogenation, as opposed to a simultaneous introduction of both halogens, is rooted in the differential reactivity of the N-H bonds within the hydantoin ring and the desire to achieve a specific final product. Controlling the stoichiometry and reaction conditions allows for a selective and high-yield synthesis.

Stage 1: Synthesis of the Precursor, 5-Ethyl-5-methylhydantoin

The foundational step in the synthesis of the target molecule is the preparation of the 5,5-disubstituted hydantoin precursor, 5-ethyl-5-methylhydantoin. The Bucherer-Bergs reaction is a classic and highly efficient method for the synthesis of such hydantoins from a ketone, potassium cyanide, and ammonium carbonate.[5]

Mechanistic Insights of the Bucherer-Bergs Reaction

The reaction proceeds through the initial formation of an aminonitrile from the reaction of butan-2-one with cyanide and ammonia (generated in situ from ammonium carbonate). This is followed by the addition of cyanate (from the hydrolysis of cyanide or as an impurity) and subsequent intramolecular cyclization to form the hydantoin ring. The presence of carbon dioxide (from ammonium carbonate) helps to drive the equilibrium towards the formation of the hydantoin.

Experimental Protocol: Synthesis of 5-Ethyl-5-methylhydantoin

Materials:

-

Butan-2-one

-

Potassium cyanide

-

Ammonium carbonate

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

In a well-ventilated fume hood, a mixture of potassium cyanide and ammonium carbonate is dissolved in a solution of ethanol and water.

-

Butan-2-one is added to the solution, and the mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the crude 5-ethyl-5-methylhydantoin.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol-water, can be performed to obtain a purified product.

Stage 2: Sequential Halogenation of 5-Ethyl-5-methylhydantoin

The introduction of bromine and chlorine onto the hydantoin ring is achieved through a two-step halogenation process. The order of halogenation is critical to ensure the desired product is obtained in high yield. Generally, bromination is performed first, followed by chlorination. This sequence is often favored due to the differing reactivity of the N-H protons and the nature of the halogenating agents.

Step 1: Bromination

The first step involves the selective bromination of one of the nitrogen atoms of the hydantoin ring. This is typically carried out using elemental bromine in an alkaline medium. The base facilitates the deprotonation of the hydantoin nitrogen, forming a more nucleophilic anion that readily attacks the bromine molecule.

Materials:

-

5-Ethyl-5-methylhydantoin

-

Sodium hydroxide

-

Bromine

-

Water

Procedure:

-

5-Ethyl-5-methylhydantoin is dissolved in an aqueous solution of sodium hydroxide.

-

The solution is cooled in an ice bath, and elemental bromine is added dropwise with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range.

-

After the addition is complete, the reaction is stirred for a specified period to ensure complete monobromination.

-

The precipitated product, 1-bromo-5-ethyl-5-methylhydantoin, is collected by filtration, washed with cold water to remove any remaining salts, and dried.

Step 2: Chlorination

The final step is the chlorination of the remaining N-H bond of the monobrominated hydantoin. This is typically achieved by passing chlorine gas through a solution of the brominated intermediate in an alkaline medium.

Materials:

-

1-Bromo-5-ethyl-5-methylhydantoin

-

Sodium hydroxide

-

Chlorine gas

-

Water

Procedure:

-

The 1-bromo-5-ethyl-5-methylhydantoin from the previous step is suspended in an aqueous solution of sodium hydroxide.

-

The suspension is cooled, and chlorine gas is bubbled through the mixture at a controlled rate while maintaining a slightly alkaline pH.

-

The reaction progress is monitored, and upon completion, the product, 1-bromo-3-chloro-5-ethyl-5-methylhydantoin, precipitates out of the solution.

-

The final product is isolated by filtration, washed thoroughly with water to remove any inorganic byproducts, and dried under vacuum. The resulting product is typically an off-white to light yellow powder.[6]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 5-Ethyl-5-methylhydantoin | C6H10N2O2 | 142.16[7] | White crystalline solid | 144-150[7] |

| 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin | C6H8BrClN2O2 | 255.50[1] | Off-white to light yellow powder | Not readily available |

Visualization of the Synthesis Pathway

Caption: Synthetic pathway for 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin.

Trustworthiness and Self-Validating Systems

The described protocols are designed to be self-validating through careful monitoring and characterization at each step.

-

Reaction Monitoring: Thin-layer chromatography (TLC) should be employed to monitor the progress of both the Bucherer-Bergs reaction and the halogenation steps. The disappearance of starting materials and the appearance of the product spot indicate reaction progression.

-

Product Characterization: The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure and the successful incorporation of the ethyl and methyl groups, as well as the disappearance of N-H protons upon halogenation.

-

Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine and chlorine through their characteristic isotopic patterns.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl groups of the hydantoin ring.

-

-

Conclusion

The synthesis of 1-bromo-3-chloro-5-ethyl-5-methylhydantoin is a multi-step process that can be achieved with high efficiency through the well-established Bucherer-Bergs reaction for the precursor synthesis, followed by a controlled, sequential halogenation. The key to a successful synthesis lies in the careful control of reaction conditions, particularly pH and temperature, and the purification of intermediates. The analytical validation at each stage ensures the integrity of the final product, making it suitable for its intended applications in disinfection and as a biocide. This guide provides a robust framework for the laboratory-scale synthesis of this important halogenated hydantoin.

References

-

Wikipedia. (2023, October 27). BCDMH. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Retrieved from [Link]

-

Wuxi Lansen Chemicals Co., Ltd. (n.d.). China 1-bromo-3-chloro-5, 5-dimethyl hydantoin( BCDMH) Manufacturers and Suppliers. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. China 1-bromo-3-chloro-5, 5-dimethyl hydantoin( BCDMH) Manufacturers and Suppliers | Lansen [lansenchems.com]

- 3. BCDMH - Wikipedia [en.wikipedia.org]

- 4. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Hydantoin synthesis [organic-chemistry.org]

- 6. 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin, CasNo.89415-46-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 7. 5-エチル-5-メチルヒダントイン 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin, a halogenated hydantoin derivative. This document is intended to be a valuable resource for researchers and professionals involved in the development and application of this compound, particularly in fields such as water treatment, disinfection, and pharmaceutical chemistry.

Chemical Identity and Molecular Structure

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is a heterocyclic organic compound with the chemical formula C₆H₈BrClN₂O₂.[1] It is structurally characterized by a five-membered hydantoin ring substituted with a bromine atom at the N-1 position, a chlorine atom at the N-3 position, and both an ethyl and a methyl group at the C-5 position. The presence of two different halogens on the nitrogen atoms of the hydantoin ring makes it a potent oxidizing agent and halogen donor.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin |

| CAS Number | 89415-46-3 |

| Molecular Formula | C₆H₈BrClN₂O₂[1] |

| Molecular Weight | 255.5 g/mol [1] |

| Synonyms | BCMEH, Bromochloro-5-ethyl-5-methylhydantoin[1] |

The molecular structure of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is depicted below:

Caption: Molecular Structure of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin.

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its suitability for various applications, including its formulation, stability, and biological activity.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to light yellow powder | [2] |

| Boiling Point | 251.0 ± 23.0 °C (Predicted) | [3] |

| Density | 1.79 ± 0.1 g/cm³ (Predicted) | [3] |

It is important to note that the boiling point and density are predicted values and should be confirmed by experimental determination for critical applications.

Solubility

The solubility of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is a key parameter influencing its delivery and reactivity in aqueous and non-aqueous systems. While specific experimental data for this compound is limited, related halogenated hydantoins exhibit low solubility in water. For instance, 1-bromo-3-chloro-5,5-dimethylhydantoin has a reported water solubility of 0.15 g/100g at 20 °C.[4] Due to its structural similarities, it can be inferred that 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin also has a low dissolution rate in water, a characteristic that can be advantageous for controlled-release applications in water treatment.[1]

Stability

Halogenated hydantoins are known to be reactive compounds. The stability of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is influenced by factors such as temperature, moisture, and the presence of incompatible materials. The related compound, 1-bromo-3-chloro-5,5-dimethylhydantoin, is reported to be unstable in the presence of incompatible materials and sensitive to prolonged exposure to heat. It is also known that contact with combustible materials may lead to fire.[5]

Experimental Methodologies for Physicochemical Characterization

To ensure the quality and performance of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin, rigorous experimental characterization is essential. The following section outlines standard protocols for determining key physicochemical properties.

Determination of Melting Point

The melting point is a fundamental property for compound identification and purity assessment.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

Caption: Workflow for Capillary Melting Point Determination.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals would confirm the presence of the ethyl and methyl groups and their connectivity to the hydantoin ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the carbonyl (C=O) groups of the hydantoin ring and the C-N bonds are expected.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Protocol: General Spectroscopic Analysis

-

Sample Preparation: The sample is dissolved in an appropriate deuterated solvent (for NMR) or prepared as a KBr pellet or in a suitable solvent (for IR). For MS, the sample is introduced into the instrument, often after chromatographic separation.

-

Data Acquisition: Spectra are acquired using a calibrated spectrometer according to standard operating procedures.

-

Data Analysis: The obtained spectra are analyzed to identify characteristic peaks and fragmentation patterns, which are then compared with expected values and reference spectra if available.

Applications and Relevance in Drug Development

While primarily used as a biocide and disinfectant for water systems, the structural motif of hydantoin is also found in several pharmaceutical agents. The unique halogenation pattern of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin makes it an interesting candidate for further investigation in medicinal chemistry. Its potential as a precursor for the synthesis of novel bioactive compounds warrants exploration.

Conclusion

This technical guide has provided a summary of the currently available physicochemical information for 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin. While some fundamental properties have been predicted, there is a clear need for comprehensive experimental characterization to fully understand its behavior and potential applications. The provided experimental workflows serve as a foundation for researchers to obtain the necessary data to support the development and utilization of this compound.

References

[4] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61828, 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]

[5] Chemsrc. (2025). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]

[6] European Patent Office. (1990). EP0403465A1 - Biocidal methods for recirculating water systems. Retrieved from

[1] Global Substance Registration System. (n.d.). 1-BROMO-3-CHLORO-5-ETHYL-5-METHYLHYDANTOIN. Retrieved from [Link]

[2] LookChem. (n.d.). 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin. Retrieved from [Link]

Sources

- 1. EP0403465A1 - Biocidal methods for recirculating water systems - Google Patents [patents.google.com]

- 2. Stock compounds-M250228 012 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. 1-Bromo-3-chloro-5-methylbenzene | CAS#:329944-72-1 | Chemsrc [chemsrc.com]

- 5. 1-Bromo-3-chloro-5,5-dimethylhydantoin | CAS#:16079-88-2 | Chemsrc [chemsrc.com]

- 6. EP0429631B1 - Biocidal methods for recirculating water systems - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin (CAS 89415-46-3)

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the spectroscopic principles and experimental workflows necessary for the thorough characterization of this and similar halogenated hydantoin compounds. Given the limited availability of published spectral data for this specific molecule, this guide emphasizes predictive analysis based on analogous structures and first principles, empowering researchers to confidently acquire and interpret their own data.

Introduction to 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin, with a molecular formula of C₆H₈BrClN₂O₂, belongs to the class of halogenated hydantoins.[1][2] These compounds are of significant interest due to their use as disinfectants and biocides, functioning through the controlled release of active halogens.[3] The presence of two different halogens attached to nitrogen atoms, along with a chiral center at the C5 position, makes its structural elucidation a compelling challenge that is aptly addressed by a multi-pronged spectroscopic approach.

The accurate characterization of this molecule is paramount for understanding its reactivity, stability, and mechanism of action, as well as for ensuring purity and quality control in any potential application. This guide will provide the theoretical and practical framework for achieving this characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the ethyl and methyl groups. The key to interpretation lies in the chemical shifts and coupling patterns, which are influenced by the electronegative environment of the hydantoin ring.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.0 - 2.4 | Quartet (q) | 2H | -CH₂- (Ethyl) | The methylene protons are adjacent to a methyl group and are deshielded by the hydantoin ring. |

| ~ 1.6 - 1.9 | Singlet (s) | 3H | -CH₃ (Methyl at C5) | This methyl group is directly attached to the chiral center and will appear as a singlet. |

| ~ 0.9 - 1.2 | Triplet (t) | 3H | -CH₃ (Ethyl) | The terminal methyl group of the ethyl substituent will be split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide a count of the unique carbon environments and their electronic nature. The carbonyl carbons are expected to be the most downfield signals.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 170 - 175 | C=O (C4) | Carbonyl carbon adjacent to the nitrogen bearing a chlorine atom. |

| ~ 165 - 170 | C=O (C2) | Carbonyl carbon adjacent to the nitrogen bearing a bromine atom. |

| ~ 65 - 70 | C5 | The quaternary carbon at the chiral center, deshielded by the adjacent nitrogen and carbonyl groups. |

| ~ 30 - 35 | -CH₂- (Ethyl) | Methylene carbon of the ethyl group. |

| ~ 20 - 25 | -CH₃ (Methyl at C5) | Methyl carbon directly attached to the C5 position. |

| ~ 8 - 12 | -CH₃ (Ethyl) | Terminal methyl carbon of the ethyl group. |

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation : Dissolve 5-10 mg of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.[4]

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single pulse.

-

Spectral Width : 0-12 ppm.

-

Number of Scans : 16-64, depending on concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width : 0-200 ppm.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts to the residual solvent peak.

Workflow for NMR Data Acquisition and Analysis

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight and providing insights into the molecule's fragmentation pattern, which can further support the proposed structure.

Predicted Mass Spectral Data

The presence of bromine and chlorine, with their characteristic isotopic patterns, will be a key feature in the mass spectrum.

| m/z Value | Assignment | Rationale |

| 254/256/258 | [M]⁺ | The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |

| 175/177 | [M - Br]⁺ | Loss of a bromine radical. |

| 219/221 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 128 | [M - Br - Cl - CO]⁺ | Further fragmentation of the hydantoin ring. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), should be used.

-

Data Acquisition (ESI-MS) :

-

Mode : Positive ion mode.

-

Mass Range : Scan a range that includes the expected molecular weight (e.g., 50-500 m/z).

-

-

Data Analysis : Identify the molecular ion peak and analyze the isotopic pattern to confirm the elemental composition. Propose fragmentation pathways for the major observed fragment ions.

Conclusion

The comprehensive spectral analysis of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin requires a synergistic application of NMR, IR, and MS techniques. While publicly available data for this specific compound is scarce, this guide provides a robust framework for its characterization. By understanding the underlying principles of each spectroscopic method and following rigorous experimental protocols, researchers can confidently elucidate the structure and purity of this and other novel halogenated hydantoins. The predictive data presented herein serves as a valuable benchmark for the interpretation of newly acquired experimental results.

References

-

Global Substance Registration System. 1-BROMO-3-CHLORO-5-ETHYL-5-METHYLHYDANTOIN. [Link]

-

Wuxi Lansen Chemicals Co., Ltd. China 1-bromo-3-chloro-5, 5-dimethyl hydantoin( BCDMH) Manufacturers and Suppliers. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin in Organic Solvents

Abstract

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin (BCEMH) is a halogenated hydantoin derivative with significant potential in various chemical and pharmaceutical applications, primarily owing to its properties as a halogen donor. A comprehensive understanding of its solubility in organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of BCEMH. In the absence of extensive published quantitative data for this specific compound, this document emphasizes predictive models and robust experimental methodologies to empower researchers in their laboratory endeavors. We delve into the physicochemical profile of BCEMH, explore powerful predictive tools such as Hansen Solubility Parameters (HSP) and COSMO-RS, and provide detailed, field-proven protocols for the experimental determination of its solubility.

Introduction: The Significance of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin and its Solubility

Halogenated hydantoins are a class of compounds widely recognized for their antimicrobial and biocidal properties.[1][2] 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin (BCEMH) belongs to this family and is characterized by the presence of both bromine and chlorine atoms attached to the nitrogen atoms of the hydantoin ring. This structure imparts its utility as a stable source of active halogens, making it a candidate for applications in disinfection, water treatment, and as a reagent in organic synthesis.[1][3]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a compound's solubility is critical for:

-

Reaction Chemistry: Selecting appropriate solvents for chemical reactions to ensure optimal reactant and catalyst solubility, thereby maximizing reaction rates and yields.

-

Purification and Crystallization: Designing effective crystallization processes for purification, where the choice of solvent directly influences crystal morphology and purity.

-

Formulation Development: Creating stable and effective formulations, particularly for pharmaceutical and biocidal applications, where the active ingredient must remain dissolved.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as chromatography and spectroscopy.

Given the specialized nature of BCEMH, publicly available quantitative solubility data is scarce. Therefore, this guide adopts a first-principles approach, combining theoretical prediction with practical experimental design to provide a comprehensive framework for determining its solubility in a range of organic solvents.

Physicochemical Profile of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin

A molecule's structure is the primary determinant of its solubility. The chemical structure of BCEMH, 3-bromo-1-chloro-5-ethyl-5-methylimidazolidine-2,4-dione, provides key insights into its potential interactions with various solvents.[4]

Key Structural Features:

-

Hydantoin Ring: A five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. This core structure is polar.

-

Halogen Atoms (Br and Cl): The N-Br and N-Cl bonds are covalent but introduce polarity and the potential for halogen bonding.

-

Alkyl Groups (Ethyl and Methyl): The presence of a methyl and an ethyl group at the C5 position introduces nonpolar character to the molecule.

-

Carbonyl Groups (C=O): These groups are polar and can act as hydrogen bond acceptors.

-

Absence of N-H Bonds: The nitrogen atoms of the hydantoin ring are substituted with halogen atoms, precluding their ability to act as hydrogen bond donors.

Based on this structure, BCEMH can be classified as a moderately polar molecule with both polar (hydantoin ring, carbonyls, N-halogen bonds) and nonpolar (alkyl groups) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

Table 1: Estimated Physicochemical Properties of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin and Related Compounds

| Property | Value | Source |

| Molecular Formula | C6H8BrClN2O2 | [4] |

| Molecular Weight | 255.50 g/mol | [4] |

| XLogP3 (Predicted) | 1.8 | [4] |

| Related Compound: 1-Bromo-3-chloro-5,5-dimethylhydantoin | ||

| Molecular Formula | C5H6BrClN2O2 | [5][6] |

| Molecular Weight | 241.47 g/mol | [3][7][8] |

| Solubility in Water | 0.15 g/100 mL (25 °C) | [7] |

| Solubility in Acetone | Soluble | [7][8] |

The low water solubility and noted solubility in acetone for the closely related dimethyl-substituted analogue suggest that BCEMH will likely exhibit favorable solubility in polar aprotic solvents and potentially limited solubility in highly nonpolar or highly polar protic solvents.[7][8]

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide valuable guidance in narrowing down the selection of potential solvents.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[9] For BCEMH, this implies:

-

Polar Solvents: Solvents with significant dipole moments and the ability to engage in dipole-dipole interactions are likely to be good candidates for dissolving the polar hydantoin core.

-

Nonpolar Solvents: Solvents dominated by London dispersion forces may be less effective, although the presence of the ethyl and methyl groups provides some nonpolar character that could facilitate dissolution in moderately nonpolar solvents.

-

Hydrogen Bonding: While BCEMH cannot act as a hydrogen bond donor, its carbonyl groups can act as acceptors. Therefore, protic solvents that are strong hydrogen bond donors (e.g., alcohols) may exhibit some interaction, though the overall solubility will be a balance of all intermolecular forces.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach to the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three components:[10][11]

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The principle is that substances with similar HSP values (i.e., are close to each other in Hansen space) are likely to be miscible.[10][11] While the specific HSP values for BCEMH are not published, they can be estimated using group contribution methods or software. A practical approach involves testing the solubility of BCEMH in a range of solvents with known HSP values to experimentally determine its HSP sphere. This information can then be used to predict its solubility in other solvents.[12][13][14]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[15][16] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[16] This method has several advantages:

-

Predictive Power: It can predict solubility a priori without the need for experimental data.[17]

-

Versatility: It is applicable to a wide range of compounds and solvents.[15][18]

-

Insight into Interactions: It provides detailed information about the specific molecular interactions that govern solubility.

For a novel compound like BCEMH, employing COSMO-RS simulations can be a highly effective strategy for pre-screening a large number of potential solvents, thereby saving significant experimental time and resources.[15][19]

A Practical Approach to Solvent Selection: A Qualitative Guide

Based on the physicochemical profile of BCEMH, a qualitative prediction of its solubility in different classes of organic solvents can be made.

Table 2: Predicted Qualitative Solubility of BCEMH in Various Solvent Classes

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Moderate | The nonpolar alkyl groups of BCEMH will have some affinity for these solvents, but the highly polar hydantoin core will limit overall solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents have strong dipole moments that can effectively solvate the polar regions of BCEMH without the competing interactions of hydrogen bonding, making them excellent candidates. The solubility of a similar compound in acetone supports this.[7][8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors to the carbonyl groups of BCEMH. However, their strong self-association through hydrogen bonding may hinder the solvation of the less polar parts of the molecule. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to the overall polarity of BCEMH. Additionally, favorable dispersion and dipole interactions are expected. |

Experimental Determination of Solubility: Detailed Protocols

The most reliable way to determine the solubility of BCEMH is through careful experimentation. The isothermal equilibrium (shake-flask) method is a widely accepted and robust technique.[20]

Isothermal Equilibrium (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

-

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin (BCEMH) of known purity

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of BCEMH to a pre-weighed glass vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Quantification: Determine the concentration of BCEMH in the filtered saturated solution using a suitable analytical method.

Quantification Methods

Gravimetric Analysis:

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of BCEMH.

-

Once the solvent is completely removed, reweigh the flask. The difference in mass corresponds to the mass of dissolved BCEMH.

-

Calculate the solubility in units such as g/100 mL or mg/mL.

Spectrophotometric Analysis (UV-Vis):

This method is suitable if BCEMH has a chromophore that absorbs in the UV-Vis range and does not overlap with the solvent's absorbance.

-

Calibration Curve: Prepare a series of standard solutions of BCEMH of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Solubility Calculation: Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of BCEMH in the saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium method for solubility determination.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Safety Precautions

Working with BCEMH and organic solvents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22][23][24]

-

Ventilation: Handle all volatile organic solvents and BCEMH (which may be a fine powder) in a well-ventilated fume hood to avoid inhalation.[1][21]

-

Material Safety Data Sheet (MSDS/SDS): Consult the SDS for BCEMH and each solvent before use to be aware of all potential hazards, handling instructions, and disposal procedures.[21][22][23]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

References

-

SCM. COSMO-RS: predict solubilities & fluid thermodynamics. Available at: [Link]

-

Wikipedia. Hansen solubility parameter. Available at: [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Available at: [Link]

-

Klamt, A., Eckert, F., & Hornig, M. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275-281. Available at: [Link]

-

Cisneros, D. A., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10489-10500. Available at: [Link]

-

Wikipedia. COSMO-RS. Available at: [Link]

-

Hansen, C. M. Hansen Solubility Parameters. Available at: [Link]

-

Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]

-

West Pharmaceutical Services. Using Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

Royal Society of Chemistry. Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry. Available at: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

- Unknown Source.

-

Reddit. Determination of maximum solubility? : r/OrganicChemistry. Available at: [Link]

-

PubChem. 3-Bromo-1-chloro-5-ethyl-5-methylhydantoin. Available at: [Link]

-

SURU Chemical. 1-bromo-3-chloro-5, 5-dimethyl hydantoin. Available at: [Link]

-

Wikipedia. BCDMH. Available at: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Hydantoin. Available at: [Link]

- Google Patents. EP0177645B1 - Process for the preparation of halogenated hydantoins.

-

PubChem. 1-Bromo-3-chloro-5,5-dimethylhydantoin. Available at: [Link]

-

National Institutes of Health. N-Halamine-Based Antimicrobial Additives for Polymers. Available at: [Link]

-

ACS Omega. Synthesis and Characterization of Free and Grafted N-Halamine Nanoparticles for Decomposition of Organic Dyes in an Aqueous Continuous Phase. Available at: [Link]

-

PubMed Central. Antibacterial N-halamine fibrous materials. Available at: [Link]

-

IRO Group Inc. 1-Bromo-3-Chloro-5 5-Dimethylhydantoin (BCDMH). Available at: [Link]

-

ACS Applied Materials & Interfaces. N-Halamine Copolymers for Use in Antimicrobial Paints. Available at: [Link]

-

NIST WebBook. 1-Bromo-3-chloro-5,5-dimethyl hydantoin. Available at: [Link]

-

Chemdad Co. 1-Bromo-3-chloro-5,5-dimethylhydantoin. Available at: [Link]

-

Biomacromolecules. Antimicrobial N-Halamine Polymers and Coatings: A Review of Their Synthesis, Characterization, and Applications. Available at: [Link]

Sources

- 1. EP0177645B1 - Process for the preparation of halogenated hydantoins - Google Patents [patents.google.com]

- 2. Antibacterial N-halamine fibrous materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irochemical.com [irochemical.com]

- 4. 3-Bromo-1-chloro-5-ethyl-5-methylhydantoin | C6H8BrClN2O2 | CID 17850000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. suru-chem.com [suru-chem.com]

- 6. 1-Bromo-3-chloro-5,5-dimethyl hydantoin [webbook.nist.gov]

- 7. BCDMH - Wikipedia [en.wikipedia.org]

- 8. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 14. Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. scm.com [scm.com]

- 16. COSMO-RS - Wikipedia [en.wikipedia.org]

- 17. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. approcess.com [approcess.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chemos.de [chemos.de]

- 22. chemicalbook.com [chemicalbook.com]

- 23. spectrumchemical.com [spectrumchemical.com]

- 24. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Thermal Stability of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the thermal stability of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin (BCEMH). As a member of the N-halamine family, understanding the thermal behavior of BCEMH is paramount for ensuring safe handling, storage, and application, particularly in the fields of drug development and specialty chemicals where it may be utilized as a disinfecting or biocidal agent. This document details the theoretical underpinnings of thermal decomposition and presents a suite of standard analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Through a synthesis of established protocols and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct and interpret thermal stability studies, thereby mitigating risks and ensuring product integrity.

Introduction: The Criticality of Thermal Stability for Halohydantoins

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin (BCEMH) belongs to a class of compounds known as halohydantoins, which are widely recognized for their potent antimicrobial properties. These properties stem from the presence of one or more nitrogen-halogen bonds, which act as a source of oxidizing halogens. While highly effective for disinfection, these N-halamine structures can also be susceptible to thermal decomposition. The thermal stability of a compound like BCEMH is not a mere physical parameter; it is a critical determinant of its safety, efficacy, and shelf-life.

Uncontrolled thermal decomposition can lead to a rapid release of energy (an exothermic reaction), potentially resulting in a runaway reaction with catastrophic consequences, including fire and explosion. Furthermore, decomposition can generate toxic and corrosive byproducts, such as nitrogen oxides, hydrogen bromide, and hydrogen chloride. For drug development professionals, ensuring the thermal stability of an active pharmaceutical ingredient (API) or an excipient is a fundamental aspect of formulation development and regulatory compliance.

This guide will provide the scientific framework and practical methodologies to thoroughly characterize the thermal stability of BCEMH, enabling informed decisions regarding its handling, storage, and formulation.

Theoretical Framework: Understanding Thermal Decomposition

The thermal decomposition of a chemical compound is a complex process involving the breaking of chemical bonds due to the input of thermal energy. For BCEMH, the N-Br and N-Cl bonds are likely the most thermally labile. The decomposition process can be influenced by several factors:

-

Temperature: As temperature increases, the kinetic energy of the molecules increases, leading to more frequent and energetic collisions that can initiate bond cleavage.

-

Heating Rate: A faster heating rate can shift decomposition to higher temperatures, as there is less time for the decomposition reactions to occur at lower temperatures.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition, which is often more energetic than decomposition in an inert atmosphere (e.g., nitrogen or argon).

-

Impurities and Contaminants: The presence of impurities, such as water or metals, can catalyze decomposition reactions, lowering the onset temperature of decomposition.[1] For instance, moisture can facilitate the hydrolysis of halohydantoins, leading to instability.[2][3]

-

Physical Form: The particle size and crystal structure of a solid can influence its thermal stability.

Understanding these factors is crucial for designing meaningful thermal stability studies and for interpreting the resulting data.

Analytical Methodologies for Assessing Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a comprehensive assessment of thermal stability. The following sections detail the principles and experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is an invaluable tool for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition.

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of BCEMH into a tared TGA pan (typically aluminum or platinum).

-

Atmosphere Selection: Purge the furnace with the desired gas (e.g., nitrogen for inert conditions, or air for oxidative conditions) at a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 600 °C).[6]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Data Interpretation:

The primary output of a TGA experiment is a thermogram, which plots mass (or mass percent) versus temperature. The derivative of the mass change with respect to temperature (DTG curve) is often plotted as well to more clearly identify the temperatures of maximum mass loss rate.

Table 1: Representative TGA Data for a Halohydantoin Compound

| Parameter | Value (Inert Atmosphere) | Value (Oxidative Atmosphere) |

| Onset of Decomposition (Tonset) | ~160 °C | ~155 °C |

| Temperature of Max. Mass Loss (Tpeak) | ~185 °C | ~178 °C |

| Mass Loss at 300 °C | ~60% | ~65% |

| Residual Mass at 600 °C | <5% | <2% |

Note: This data is representative and intended for illustrative purposes.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It provides information on thermal events such as melting, crystallization, and decomposition, and allows for the quantification of the enthalpy change (ΔH) associated with these events.

Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of BCEMH into a DSC pan (hermetically sealed aluminum pans are often used to contain any evolved gases).

-

Atmosphere Selection: Purge the DSC cell with an inert gas like nitrogen.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature beyond the decomposition region.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

Data Interpretation:

The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as downward peaks, while exothermic events (like decomposition) appear as upward peaks. The area under a peak is proportional to the enthalpy change of the transition.

Table 2: Representative DSC Data for a Halohydantoin Compound

| Parameter | Value |

| Melting Point (Tm) | ~158-162 °C |

| Onset of Decomposition (Td) | ~165 °C |

| Enthalpy of Decomposition (ΔHd) | -350 J/g (exothermic) |

Note: This data is representative and intended for illustrative purposes.

Accelerating Rate Calorimetry (ARC)

Principle: ARC is a highly sensitive technique that measures the self-heating rate of a sample under adiabatic (no heat loss) conditions.[8][9][10] It is considered the gold standard for assessing thermal hazards as it can simulate a worst-case scenario of a runaway reaction.[11][12] ARC provides critical data for process safety, including the onset temperature of self-heating, the time to maximum rate (TMR), and the adiabatic temperature rise.[9][11]

Experimental Protocol:

-

Instrument Preparation: Ensure the ARC system is properly calibrated and the containment vessel is clean and dry.

-

Sample Preparation: A known mass of BCEMH is loaded into a sample bomb (typically made of a material like titanium or Hastelloy).

-

Heat-Wait-Seek Mode:

-

The sample is heated in small temperature steps (e.g., 5 °C).

-

After each step, the system waits for thermal equilibrium.

-

The system then seeks for any self-heating (exothermic activity) above a certain sensitivity threshold (e.g., 0.02 °C/min).[12]

-

-

Exotherm Detection: If an exotherm is detected, the system switches to an adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.

-

Data Acquisition: The temperature and pressure inside the bomb are recorded as a function of time until the reaction is complete.

Data Interpretation:

ARC data is typically presented as plots of temperature versus time and pressure versus time. From these plots, key safety parameters can be derived.

Table 3: Representative ARC Data for a Halohydantoin Compound

| Parameter | Value |

| Onset Temperature of Self-Heating | ~150 °C |

| Time to Maximum Rate (TMR) from Onset | 8 hours |

| Adiabatic Temperature Rise (ΔTad) | 250 °C |

| Maximum Pressure | 1000 psi |

Note: This data is representative and intended for illustrative purposes.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for TGA, DSC, and ARC.

Caption: TGA Experimental Workflow.

Caption: DSC Experimental Workflow.

Caption: ARC Experimental Workflow.

Regulatory Context and Hazard Classification

The data obtained from thermal stability studies are essential for the proper classification of chemical hazards according to international standards such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[13][14] Specifically, the results from ARC can be used to determine if a substance should be classified as a "self-heating substance."[15][16] The OECD also provides guidelines for screening tests for thermal stability.[17][18][19][20]

Conclusion

The thermal stability of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is a critical parameter that dictates its safe handling, storage, and use. A comprehensive assessment of thermal stability requires a multi-technique approach, with TGA, DSC, and ARC each providing unique and complementary information. By following the detailed protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can effectively characterize the thermal hazards associated with BCEMH and other energetic materials. This knowledge is fundamental to mitigating risks, ensuring regulatory compliance, and developing safe and robust products.

References

- Accelerating Rate Calorimeter | Thermal Hazard Technology.

- Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center.

- Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. AIChE.

- GHS Classific

- Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing.

- Accelerating Rate Calorimeter (ARC) - Belmont Scientific.

- OECD 113 - Thermal Stability and Stability in Air - Situ Biosciences.

- UN GHS - Globally Harmonized System of Classific

- Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin.

- Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice.

- Test No. 113: Screening Test for Thermal Stability and Stability in Air. OECD.

- Test No. 113: Screening Test for Thermal Stability. Amanote Research.

- Self He

- Self-heating substances and mixtures.

- Durable polymeric N-halamine functionalized stainless steel surface for improved antibacterial and anti-biofilm activity. RSC Publishing.

- Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme. PubMed.

- 1-Bromo-3-Chloro-5 5-Dimethylhydantoin (BCDMH). IRO Group Inc.

- BCDMH Tabs. Enviro Tech Chemical Services.

- Thermogravimetric Analysis. Wisconsin Centers for Nanoscale Technology.

- Thermogravimetric analysis (TGA). Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. irochemical.com [irochemical.com]

- 3. envirotech.com [envirotech.com]

- 4. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Durable polymeric N -halamine functionalized stainless steel surface for improved antibacterial and anti-biofilm activity - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00828A [pubs.rsc.org]

- 7. Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 9. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

- 12. belmontscientific.com [belmontscientific.com]

- 13. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. UN GHS - Globally Harmonized System of Classification and Labeling of Chemicals - Regulatory News - Chemicals - CIRS Group [cirs-group.com]

- 15. schc.org [schc.org]

- 16. digitallibrary.un.org [digitallibrary.un.org]

- 17. OECD 113 - Thermal Stability and Stability in Air - Situ Biosciences [situbiosciences.com]

- 18. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

- 19. oecd.org [oecd.org]

- 20. research.amanote.com [research.amanote.com]

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin

Abstract

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin (BCEMH) is a member of the N-halamine class of antimicrobial compounds. These heterocyclic molecules function as potent, broad-spectrum biocides primarily through the controlled release of oxidizing halogens. While specific literature on BCEMH is limited, its mechanism of action is analogous to that of its well-studied structural relative, 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH). This guide elucidates the core biocidal mechanism, which is initiated by hydrolysis to produce hypohalous acids. These potent oxidizing agents subsequently induce widespread, non-specific damage to microbial cells by targeting critical proteins, enzymes, and cell membranes, leading to rapid inactivation and cell death. A key feature of this mechanism is a regenerative loop wherein bromide, the product of oxidation, is re-oxidized by hypochlorous acid, sustaining the antimicrobial effect. This document provides a detailed examination of the chemical reactions, cellular targets, and experimental validation protocols relevant to understanding the efficacy of BCEMH and related halohydantoins.

Introduction to Halogenated Hydantoins

Halogenated hydantoins, often categorized as N-halamines, are a class of heterocyclic organic compounds characterized by one or more nitrogen-halogen covalent bonds.[1] These compounds are widely utilized as chemical disinfectants and biocides in applications ranging from recreational and drinking water purification to industrial water treatment.[2][3][4][5][6][7][8] Their efficacy stems from their ability to act as a stable, solid source of active halogens—typically chlorine and bromine—which are released in a controlled manner upon dissolution in water.[3][5][9]

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin (BCEMH) and the more extensively documented 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) are exemplary of this class.[2][10][11] They offer significant advantages over direct halogen gas or hypochlorite solutions, including enhanced stability, reduced corrosivity, and prolonged biocidal activity.[12] The antimicrobial properties are not attributed to the hydantoin ring itself but to the hypohalous acids generated through hydrolysis.[13]

| Property | 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin (BCEMH) | 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) |

| CAS Number | 89415-46-3[10][14][15] | 32718-18-6[2] or 16079-88-2[5][8][16] |

| Molecular Formula | C₆H₈BrClN₂O₂[10][11] | C₅H₆BrClN₂O₂[2][5] |

| Molar Mass | 255.50 g/mol [11] | 241.47 g/mol [2][5] |

| Appearance | Off-white to light yellow powder[14] | White crystalline solid[2][3] |

| Solubility in Water | Slightly soluble | 0.15 g/100 ml (25 °C)[2] |

Core Mechanism of Action: A Dual-Halogen Oxidative Assault

The biocidal activity of BCEMH is a multi-step process centered on its function as a halogen-releasing agent. The mechanism involves hydrolysis, the generation of potent oxidizing species, and a synergistic regenerative cycle that enhances its disinfecting longevity.

Hydrolysis and Generation of Hypohalous Acids

Upon dissolution in water, BCEMH undergoes hydrolysis, breaking the N-Br and N-Cl bonds to release hypobromous acid (HOBr) and hypochlorous acid (HOCl).[2][3][6][17] The hydantoin ring remains as a stable, inert byproduct.[13][17]

Reaction 1: Hydrolysis BrCl(R) + 2H₂O → HOBr + HOCl + RH₂ (where R represents the 5-ethyl-5-methylhydantoin moiety)

Both HOBr and HOCl are powerful antimicrobial agents that serve as the primary effectors of the biocidal action.[3][13][18]

The Regenerative Bromine-Chlorine Synergy

A critical feature of the BCEMH mechanism is the chemical synergy between the released bromine and chlorine species. Hypobromous acid (HOBr) is a more potent biocide than hypochlorous acid (HOCl), particularly at higher pH levels, but it is less stable.

After HOBr oxidizes a biological substrate within a pathogen, it is reduced to the bromide ion (Br⁻).[2][3]

Reaction 2: Pathogen Inactivation by Hypobromous Acid HOBr + Pathogen → Br⁻ + Inactivated Pathogen

The generated bromide ion is not the end of the cycle. Hypochlorous acid, being a stronger oxidizing agent than bromide, then re-oxidizes the Br⁻ ion back into hypobromous acid.[2][3]

Reaction 3: Regeneration of Hypobromous Acid Br⁻ + HOCl → HOBr + Cl⁻

This regenerative loop is paramount to the compound's effectiveness. It continuously replenishes the more active biocide (HOBr) as long as a reservoir of HOCl is present, thereby sustaining the disinfectant action and making it highly efficient.[2][3]

Cellular Damage via Oxidative Stress

The antimicrobial properties of HOBr and HOCl are due to their high oxidizing potential, which leads to indiscriminate and irreversible damage to essential microbial structures.[12] This multi-targeted assault prevents the development of microbial resistance, a significant advantage over antibiotics with specific molecular targets.

The primary mechanisms of cellular damage include:

-

Oxidation of Sulfhydryl Groups: The thiol groups (-SH) in cysteine residues of proteins are highly susceptible to oxidation by hypohalous acids. This leads to the formation of disulfide bonds or sulfenic acids, causing conformational changes that inactivate critical enzymes involved in metabolism and respiration, ultimately leading to cell death.[12]

-

Disruption of Cell Membranes: Oxidative attack on membrane lipids and proteins compromises the structural integrity of the cell wall and membrane. This disruption leads to increased permeability, leakage of essential intracellular components, and eventual cell lysis.

-

Damage to Nucleic Acids: While less immediate than protein damage, hypohalous acids can react with and damage DNA and RNA, interfering with replication and transcription.[18]

-

Interference with Bioenergetics: By damaging components of the electron transport chain, these oxidants can disrupt cellular respiration and ATP synthesis, leading to a rapid depletion of cellular energy.[19]

An alternative, though less emphasized, mechanism involves the direct transfer of the oxidative halogen from the N-halamine molecule to the bacterial cell upon physical contact, without prior hydrolysis.[9][12] This is particularly relevant for N-halamines immobilized on surfaces.[12]

Experimental Protocols & Methodologies

To validate the antimicrobial efficacy and mechanism of BCEMH, standardized experimental procedures are essential. The following protocols provide a framework for researchers to quantify its activity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol uses a standard broth microdilution method.

Objective: To determine the minimum concentration of BCEMH required to inhibit the growth of a specific bacterial strain (e.g., E. coli).

Materials:

-

BCEMH stock solution (e.g., 1024 µg/mL in sterile deionized water, freshly prepared).

-

Bacterial culture in log-phase growth (e.g., E. coli ATCC 25922).

-

Sterile Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Pipettes and sterile tips.

-

Incubator (37°C).

-

Plate reader (optional, for OD measurements).

Methodology:

-

Plate Preparation: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Serial Dilution: Add 200 µL of the BCEMH stock solution (1024 µg/mL) to well 1. Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this 1:2 serial dilution by transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. The concentrations will range from 1024 µg/mL to 2 µg/mL.

-

Controls: Well 11 will serve as the positive control (bacterial growth, no BCEMH). Add 100 µL of MHB. Well 12 will serve as the negative control (sterility, no bacteria). Add 100 µL of MHB.

-

Inoculation: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in MHB. Add 100 µL of this inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of BCEMH in which there is no visible turbidity (or a significant reduction in optical density compared to the positive control).

Protocol: Quantification of Active Halogen Content

This iodometric titration method determines the amount of oxidizing halogen (Cl⁺ and Br⁺) available from the N-halamine compound.

Objective: To quantify the total oxidative halogen content of a BCEMH sample.

Materials:

-

BCEMH sample (precisely weighed).

-

Potassium iodide (KI), solid.

-

Glacial acetic acid.

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N).

-

Starch indicator solution (1%).

-

Erlenmeyer flask.

-

Burette.

Methodology:

-

Sample Preparation: Accurately weigh approximately 100-200 mg of the BCEMH sample and dissolve it in a suitable solvent (e.g., acetone, if solubility in water is low) in a 250 mL Erlenmeyer flask. Add approximately 100 mL of deionized water.

-

Reaction Initiation: Add 2-3 g of solid potassium iodide (KI) and 5 mL of glacial acetic acid to the flask. Swirl to dissolve. The solution will turn a yellow-brown color due to the formation of iodine (I₂), as the oxidizing halogens (Br⁺/Cl⁺) oxidize the iodide (I⁻).

-

Reaction: 2I⁻ + Br⁺/Cl⁺ → I₂ + Br⁻/Cl⁻

-

-

Titration: Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution. As the titration proceeds, the brown color will fade.

-

Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Endpoint Determination: When the solution becomes a pale yellow, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration dropwise until the blue color completely disappears. This is the endpoint.

-

Calculation: Calculate the percentage of active halogen using the following formula:

-

% Active Halogen (as Cl₂) = (V × N × 35.45) / (W × 10)

-

V = Volume of Na₂S₂O₃ used (mL)

-

N = Normality of Na₂S₂O₃ solution

-

W = Weight of BCEMH sample (g)

-

35.45 = Equivalent weight of chlorine

-

-

Conclusion

The mechanism of action of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is a robust and multifaceted process rooted in fundamental oxidation chemistry. Its efficacy is derived from the controlled release of hypobromous and hypochlorous acids, which act as potent, non-specific biocides. The synergistic regeneration of hypobromous acid from bromide by hypochlorous acid provides a sustained and highly efficient antimicrobial effect. This multi-targeted oxidative assault on essential cellular components like proteins and membranes ensures broad-spectrum activity and minimizes the potential for microbial resistance development, cementing the role of BCEMH and related halohydantoins as critical tools in disinfection and water treatment.

References

-

Wikipedia. (n.d.). BCDMH. Retrieved January 21, 2026, from [Link]

-

Kocer, H. B., et al. (2015). N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings. PMC. Retrieved January 21, 2026, from [Link]

-

Ulfig, A., & Leichert, L. I. (2020). A study on the antibacterial efficacy of Halohydantoin-containing foams. Cellular and Molecular Life Sciences. Retrieved January 21, 2026, from [Link]

-

Hui, F., & Debiemme-Chouvy, C. (2013). Antimicrobial N-halamine polymers and coatings: a review of their synthesis, characterization, and applications. Biomacromolecules, 14(3), 585-601. Retrieved January 21, 2026, from [Link]

-

South Carolina Department of Environmental Services. (2019). Fact Sheet on Bromochlorodimethylhydantoin (BCDMH) Products. Retrieved January 21, 2026, from [Link]

-

Khalil, H., et al. (2022). Optimization and Antibacterial Response of N-Halamine Coatings Based on Polydopamine. Molecules, 27(19), 6296. Retrieved January 21, 2026, from [Link]

-

Hui, F., & Debiemme-Chouvy, C. (2013). Antimicrobial N-Halamine Polymers and Coatings: A Review of Their Synthesis, Characterization, and Applications. ACS Publications. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof.

-

PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828. Retrieved January 21, 2026, from [Link]

-

Haz-Map. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved January 21, 2026, from [Link]

-

GSRS. (n.d.). 1-BROMO-3-CHLORO-5-ETHYL-5-METHYLHYDANTOIN. Retrieved January 21, 2026, from [Link]

-

Almeida, B., et al. (2025). Mitochondria under fire: toxicological mechanisms of brominated flame retardants. Toxicology Mechanisms and Methods. Retrieved January 21, 2026, from [Link]

-

J&H CHEM. (n.d.). 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin CAS NO.89415-46-3. Retrieved January 21, 2026, from [Link]

-

Wuxi Lansen Chemicals Co., Ltd. (n.d.). 1-bromo-3-chloro-5, 5-dimethyl hydantoin( BCDMH). Retrieved January 21, 2026, from [Link]

-

GSRS. (n.d.). 1-BROMO-3-CHLORO-5-ETHYL-5-METHYLHYDANTOIN. Retrieved January 21, 2026, from [Link]

-

IRO Group Inc. (n.d.). 1-Bromo-3-Chloro-5 5-Dimethylhydantoin (BCDMH). Retrieved January 21, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BCDMH - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof - Google Patents [patents.google.com]

- 5. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]

- 6. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]